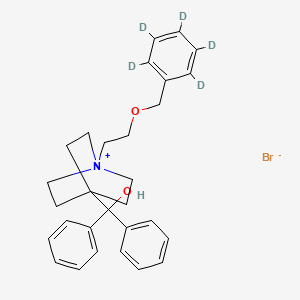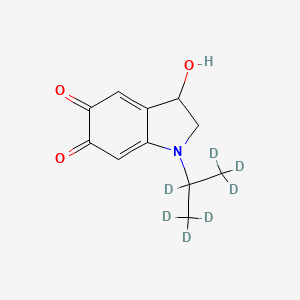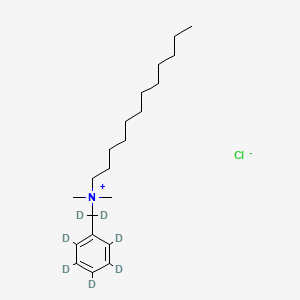
Ondansetron-d3 Hydrochloride Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ondansetron-d3 Hydrochloride Salt is a deuterated form of Ondansetron Hydrochloride, a well-known antiemetic used to prevent nausea and vomiting caused by chemotherapy, radiotherapy, and surgery. The deuterium atoms in Ondansetron-d3 replace three hydrogen atoms, which can help in pharmacokinetic studies by providing a stable isotope for tracing the compound in biological systems .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ondansetron-d3 Hydrochloride Salt involves the deuteration of Ondansetron. The process typically includes the following steps:
Deuteration of Starting Material: The starting material, usually a precursor of Ondansetron, is subjected to deuterium gas in the presence of a catalyst to replace hydrogen atoms with deuterium.
Formation of Ondansetron: The deuterated precursor undergoes a series of chemical reactions, including cyclization and functional group modifications, to form Ondansetron-d3.
Hydrochloride Salt Formation: The final step involves the reaction of Ondansetron-d3 with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: Ondansetron-d3 Hydrochloride Salt can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Reaction with nucleophiles or electrophiles to replace functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Ondansetron-d3 Hydrochloride Salt has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolism of Ondansetron.
Biology: Utilized in biological studies to trace the distribution and elimination of Ondansetron in biological systems.
Medicine: Employed in clinical research to understand the drug’s behavior in the human body and to develop new formulations.
Industry: Used in the pharmaceutical industry for quality control and validation of analytical methods.
Wirkmechanismus
Ondansetron-d3 Hydrochloride Salt exerts its effects by blocking serotonin type 3 receptors. These receptors are located on vagal nerve terminals and in the chemoreceptor trigger zone of the brain. By inhibiting these receptors, Ondansetron-d3 prevents the activation of the vomiting reflex, thereby reducing nausea and vomiting .
Vergleich Mit ähnlichen Verbindungen
Ondansetron Hydrochloride: The non-deuterated form of Ondansetron-d3.
Granisetron Hydrochloride: Another serotonin type 3 receptor antagonist used for similar indications.
Palonosetron Hydrochloride: A newer serotonin type 3 receptor antagonist with a longer half-life.
Uniqueness: Ondansetron-d3 Hydrochloride Salt is unique due to the presence of deuterium atoms, which provide stability and allow for detailed pharmacokinetic studies. This makes it particularly valuable in research settings where precise tracking of the compound is required .
Eigenschaften
Molekularformel |
C18H20ClN3O |
|---|---|
Molekulargewicht |
332.8 g/mol |
IUPAC-Name |
3-[(2-methylimidazol-1-yl)methyl]-9-(trideuteriomethyl)-2,3-dihydro-1H-carbazol-4-one;hydrochloride |
InChI |
InChI=1S/C18H19N3O.ClH/c1-12-19-9-10-21(12)11-13-7-8-16-17(18(13)22)14-5-3-4-6-15(14)20(16)2;/h3-6,9-10,13H,7-8,11H2,1-2H3;1H/i2D3; |
InChI-Schlüssel |
MKBLHFILKIKSQM-MUTAZJQDSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])N1C2=C(C3=CC=CC=C31)C(=O)C(CC2)CN4C=CN=C4C.Cl |
Kanonische SMILES |
CC1=NC=CN1CC2CCC3=C(C2=O)C4=CC=CC=C4N3C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(R)-(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-yl)-4-methyl-1,4,6,7-tetrahydro-5h-imidazo[4,5-c]pyridin-5-yl)methanone](/img/structure/B15142703.png)




![(4S)-N-(3H-indazol-4-yl)-3-[1-(4-methoxyphenyl)cyclopentyl]carbonyl-1,1-bis(oxidanylidene)-1,3-thiazolidine-4-carboxamide](/img/structure/B15142737.png)


![(2R,3R,4aR,10bS)-2,3,7-trihydroxy-9-methoxy-4a-methyl-2,3,4,10b-tetrahydro-1H-benzo[c]chromen-6-one](/img/structure/B15142773.png)



